Intralipid

Pharmaceutical nanotechnology emulsion stability USP <729>

For researchers requiring a regulatory-accepted, clinically validated comparator for investigational parenteral nutrition trials, this soybean oil-based (100%) lipid emulsion serves as the established reference standard. Its uniquely high phytosterol content (campesterol, stigmasterol) provides an optimal positive control for PNALD mechanism studies, while a 3-fold higher baseline malondialdehyde (MDA) concentration ensures superior assay sensitivity in oxidative stress models. Procure this essential control to ensure comparability against newer mixed-oil emulsions like SMOFlipid and ClinOleic.

Molecular Formula C60H115NO10P
Molecular Weight 1041.55
CAS No. 68890-65-3
Cat. No. B608591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntralipid
CAS68890-65-3
SynonymsLipofundin S;  Lipofundin S 10;  Intralipid 20;  Intralipid;  Medialipid;  Phospholipid - stabilized soybean oil;  Salvilipid;  Travamulsion; 
Molecular FormulaC60H115NO10P
Molecular Weight1041.55
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CCCCCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C42H82NO8P.C18H32O2/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20-21,40H,6-19,22-39H2,1-5H3;6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/p+1/b21-20+;7-6-,10-9-
InChIKeyZACMUBKIFQNSDT-GAUHYDFOSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Intralipid 20% IV Fat Emulsion: Composition, Indications, and Pharmacopeial Standards for Parenteral Nutrition Procurement


Intralipid (CAS 68890-65-3) is a sterile, non-pyrogenic, 20% (w/v) intravenous lipid injectable emulsion manufactured by Fresenius Kabi, composed of 20% purified soybean oil emulsified with 1.2% purified egg yolk phospholipids, stabilized with 2.25% glycerin in water for injection, with sodium hydroxide for pH adjustment (pH range 6.0–8.9) [1]. As a long-chain triglyceride (LCT) emulsion providing approximately 2.0 kcal/mL, Intralipid is indicated as a source of calories and essential fatty acids for adult and pediatric patients requiring parenteral nutrition (PN), and for prevention of essential fatty acid deficiency (EFAD) . The product contains the essential fatty acids linoleic acid (omega-6; 44–62% of total fatty acids) and alpha-linolenic acid (omega-3; 4–11%) [1][2]. Intralipid serves as the established reference standard against which newer-generation mixed-oil emulsions (e.g., SMOFlipid, ClinOleic, Omegaven) are compared in clinical practice .

Intralipid Procurement Rationale: Why Soybean Oil-Based Emulsions Are Not Interchangeable with Mixed-Oil or Alternative Lipid Emulsions


Intralipid's 100% soybean oil composition fundamentally differentiates it from alternative lipid emulsions in clinically consequential ways that preclude generic substitution. Unlike mixed-oil emulsions (SMOFlipid: 30% soybean, 30% MCT, 25% olive, 15% fish oil), pure olive oil emulsions (ClinOleic), or pure fish oil emulsions (Omegaven), Intralipid delivers a distinct fatty acid profile, higher phytosterol content, and elevated baseline oxidative susceptibility [1]. These compositional differences translate to measurable variations in plasma biomarkers (campesterol, stigmasterol), hepatic outcomes (cholestasis incidence and onset timing), and liver function test profiles [2][3]. Regulatory guidance explicitly prohibits interchange without clinical oversight due to these evidence-based differences in safety and efficacy profiles [1].

Intralipid Comparative Evidence: Quantified Differentiation from SMOFlipid, ClinOleic, and Omegaven Across Key Selection Criteria


Globule Size Distribution and USP <729> Compliance: Intralipid PFAT5 vs. Pharmacopeial Threshold

Intralipid's globule size distribution is regulated by USP Chapter <729>, which mandates that the volume-weighted percentage of fat residing in globules larger than 5 µm (PFAT5) must be less than 0.05%, and the intensity-weighted mean droplet diameter (MDD) must be less than 500 nm [1]. Following a reformulation in 2007 prompted by failure to meet PFAT5 limits after transitioning from glass to plastic containers, Intralipid was modified to achieve compliance [1]. While PFAT5 values for alternative emulsions (SMOFlipid, ClinOleic, Omegaven) are not directly reported in the same studies, all commercial lipid injectable emulsions marketed in the United States must meet this identical USP <729> threshold; the critical differentiation is Intralipid's documented reformulation history establishing a verifiable quality improvement trajectory [1].

Pharmaceutical nanotechnology emulsion stability USP <729> PFAT5 globule size distribution

Plasma Phytosterol Concentrations: Intralipid vs. ClinOleic and SMOFlipid in Adult Home Parenteral Nutrition Patients

In a cross-sectional analysis of 58 adult home parenteral nutrition (HPN) patients receiving either Intralipid (100% soybean oil-based), ClinOleic (olive oil-based), or SMOFlipid (mixed-oil containing fish oil), patients in the Intralipid group exhibited significantly higher plasma concentrations of the phytosterols campesterol and stigmasterol compared to those receiving ClinOleic or SMOFlipid (P < 0.05 for both comparisons) [1]. This difference is attributable to the inherently higher phytosterol content of soybean oil (Intralipid contains ~32 mg total phytosterols per 100 mL) relative to olive oil-based and fish oil-containing formulations [1]. Notably, plasma sterol concentrations did not differ significantly between ClinOleic and SMOFlipid groups [1].

Phytosterolemia parenteral nutrition-associated liver disease campesterol stigmasterol home parenteral nutrition

Baseline Oxidative Stability (Malondialdehyde Levels): Intralipid vs. SMOFlipid and ClinOleic in Original Packaging

A 2023 study evaluating oxidative stability of three commercial lipid emulsions in their original packaging demonstrated that baseline malondialdehyde (MDA) concentrations—a primary marker of lipid peroxidation—were 3-fold higher in Intralipid compared to SMOFlipid [1]. Specifically, Intralipid exhibited an MDA concentration of 27 µM, versus 9 µM for SMOFlipid (P = 0.0003) and 25 µM for ClinOleic (P = 0.0001 for SMOFlipid vs. ClinOleic; difference between Intralipid and ClinOleic was not statistically significant) [1]. During simulated 24-hour infusion in all-in-one admixtures with Aminomel10E amino acid solution, ClinOleic demonstrated a 26% decrease in aldehyde levels, whereas Intralipid and SMOFlipid showed up to 39% and 31% increases, respectively [1].

Lipid peroxidation oxidative stability malondialdehyde all-in-one admixtures parenteral nutrition

Time to Onset of Parenteral Nutrition-Associated Cholestasis: Intralipid vs. SMOFlipid in Hospitalized Pediatric Patients

In a double-center retrospective cohort study of 194 hospitalized pediatric patients receiving lipid emulsion therapy for ≥14 days, patients receiving Intralipid (100% soybean oil) developed parenteral nutrition-associated cholestasis (PNAC) significantly earlier than those receiving SMOFlipid as first-line therapy [1]. The mean time to develop PNAC after lipid therapy initiation was 19.0 ± 13.0 days in the Intralipid group versus 39.7 ± 24.7 days in the SMOFlipid group (P = 0.02) [1]. Furthermore, 83% (10/12) of Intralipid-treated patients who developed PNAC did so within ≤21 days of therapy initiation, compared to only 20% (2/10) of SMOFlipid-treated patients (P = 0.008) [1]. The overall incidence rate of PNAC was 13% (12/93) for Intralipid versus 10% (10/101) for SMOFlipid (P = 0.651, non-significant) [1].

Parenteral nutrition-associated cholestasis PNAC conjugated bilirubin pediatric parenteral nutrition hepatobiliary

Liver Function Test Profiles: Intralipid vs. SMOFlipid in Home Infusion Patients

An analysis comparing outcomes of lipid emulsions in total parenteral nutrition among home infusion patients demonstrated that SMOFlipid was associated with superior liver function test (LFT) profiles compared to Intralipid [1]. Paired t-tests revealed that patients receiving SMOFlipid exhibited significantly lower values for alkaline phosphatase (ALP), aspartate transaminase (AST), and alanine transaminase (ALT) relative to Intralipid recipients [1]. The analysis supports preferential use of SMOFlipid over Intralipid for home PN patients based on LFT outcomes, though precise numerical values for each LFT parameter are reported in the full study dataset [1]. Notably, a separate adult HPN study (n=58) found that markers of liver function did not differ significantly among Intralipid, ClinOleic, and SMOFlipid groups, suggesting population- and duration-dependent effects [2].

Liver function tests ALP AST ALT home parenteral nutrition hepatotoxicity

Incidence of Cholestasis in Prolonged Pediatric Parenteral Nutrition: Intralipid vs. SMOFlipid

A large single-center retrospective analysis of children receiving prolonged parenteral nutrition reported a clinically meaningful difference in cholestasis incidence between Intralipid and SMOFlipid [1]. The incidence of cholestasis was 20% among children receiving Intralipid compared to 4.5% among those receiving SMOFlipid [1]. Additionally, infants treated with SMOFlipid had significantly lower conjugated bilirubin (CB) levels at the end of lipid emulsion administration, with a geometric mean ratio between groups of 1.7 (95% CI: 1.0–2.8; P < 0.05) [1]. This substantial difference in cholestasis incidence (20% vs. 4.5%) represents a 4.4-fold higher risk with Intralipid in this pediatric cohort [1].

Cholestasis incidence conjugated bilirubin pediatric parenteral nutrition SMOFlipid Intralipid

Intralipid 20%: Optimal Research and Industrial Application Scenarios Based on Quantified Comparative Evidence


Reference Standard for Comparator-Controlled Clinical Trials Evaluating Novel Lipid Emulsions

Intralipid 20% serves as the established comparator (standard-of-care) in randomized controlled trials assessing efficacy and safety of newer-generation lipid emulsions such as SMOFlipid, ClinOleic, and Omegaven. As demonstrated in a cohort of 333 pediatric patients across 4 randomized active-controlled double-blind studies, Intralipid provided a reliable baseline for evaluating nutritional efficacy against a 4-oil mixed lipid emulsion, with comparable anthropometric outcomes (body weight, height, head circumference) in neonates [1]. Additionally, Intralipid's well-characterized profile as the reference standard in USP <729> globule size distribution compliance and its documented PFAT5 reformulation history [2] establish it as the benchmark against which emulsion stability and quality are measured in pharmaceutical development. Researchers seeking a regulatory-accepted comparator with extensive historical clinical data for investigational new drug (IND) or device trials should prioritize Intralipid procurement.

Experimental Model Systems Requiring High Phytosterol Exposure for Mechanistic Studies

For investigators studying the mechanistic role of phytosterols in parenteral nutrition-associated liver disease (PNALD) or evaluating interventions targeting phytosterol-mediated hepatotoxicity, Intralipid provides a validated high-phytosterol exposure model. As demonstrated in a 2022 study of 58 adult HPN patients, Intralipid administration results in significantly higher plasma concentrations of campesterol and stigmasterol compared to ClinOleic or SMOFlipid (P < 0.05) [3], attributable to soybean oil's inherently elevated phytosterol content (total phytosterols ~32 mg per 100 mL) [3]. This makes Intralipid the optimal positive control or high-exposure condition for in vitro hepatocyte assays, murine models of hepatic steatosis (where Intralipid induced 17.4% hepatic fat content in a 2010 comparative study of five emulsions [4]), and translational studies examining omega-3 fatty acid-mediated protection against phytosterol toxicity.

Short-Term (<21 Days) Parenteral Nutrition in Adult Patients Without Pre-existing Hepatic Compromise

Based on evidence that Intralipid-associated cholestasis onset occurs at a mean of 19.0 ± 13.0 days of therapy in pediatric populations [5], Intralipid remains a cost-effective and clinically appropriate choice for adult patients requiring short-course PN (<3 weeks) who lack pre-existing liver disease or risk factors for cholestasis. In this scenario, the 4.4-fold higher cholestasis incidence observed with prolonged Intralipid use (20% vs. 4.5% for SMOFlipid in pediatric prolonged PN [6]) is unlikely to manifest within the abbreviated treatment window. Furthermore, Intralipid's established safety and efficacy in providing essential fatty acids (linoleic acid 44–62%, alpha-linolenic acid 4–11% [1]) and calories (2.0 kcal/mL) [1] supports its use in acute care settings where cost considerations and formulary availability favor the soybean oil-based reference product over premium-priced mixed-oil alternatives. Procurement for hospital pharmacies serving high-volume short-stay surgical or medical units is justified under this evidence-based application scenario.

In Vitro Lipid Peroxidation Assays Requiring a High-Baseline Oxidative Stress Positive Control

Intralipid's 3-fold higher baseline malondialdehyde (MDA) concentration (27 µM) compared to SMOFlipid (9 µM, P = 0.0003) [7] positions this emulsion as a superior positive control or high-oxidative-stress baseline in experimental systems designed to evaluate antioxidant interventions, amino acid solution compatibility, or container-closure system effects on lipid peroxidation. The documented 39% increase in aldehyde levels during 24-hour simulated infusion of Intralipid-containing all-in-one admixtures with Aminomel10E [7] provides a robust dynamic range for detecting oxidative stability improvements conferred by investigational additives, alternative amino acid formulations, or novel packaging technologies. Researchers conducting forced-degradation studies, photostability assessments, or evaluating the protective effects of vitamin E (alpha-tocopherol) supplementation should select Intralipid as the model emulsion to maximize assay sensitivity and signal-to-noise ratio.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Intralipid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.